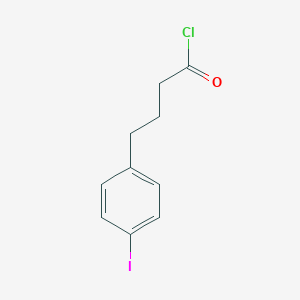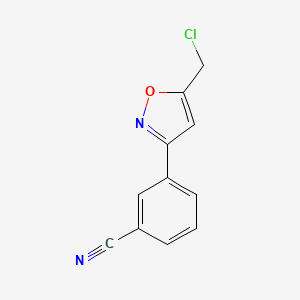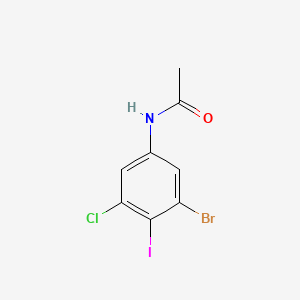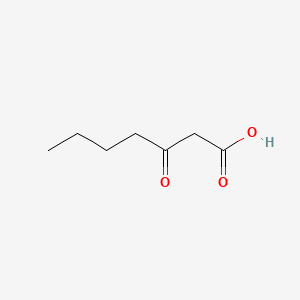
6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol is a complex organic compound that features a sulfonyl group, a piperidine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Sulfonyl Group: Sulfonylation reactions are employed, often using sulfonyl chlorides in the presence of a base.
Chlorination and Amination: Chlorination of the aromatic ring followed by nucleophilic substitution with an amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution of the chlorine atom could yield various substituted derivatives.
Scientific Research Applications
6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C16H24ClN3O3S |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
6-amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol |
InChI |
InChI=1S/C16H24ClN3O3S/c17-13-4-5-14(18)15(21)16(13)24(22,23)20-10-6-12(7-11-20)19-8-2-1-3-9-19/h4-5,12,21H,1-3,6-11,18H2 |
InChI Key |
YQRDSYHERQDATB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


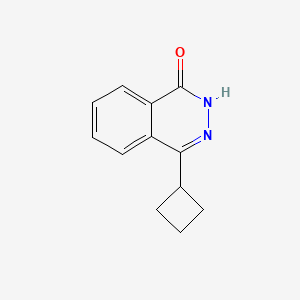


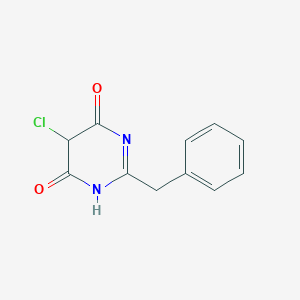
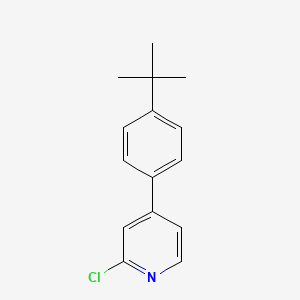
![1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B13889313.png)

![2-[5-Chloro-2-(2-pyrrol-1-ylethyl)phenyl]acetic acid](/img/structure/B13889325.png)
